Bis(2-chloroethyl)ethylamine

Description

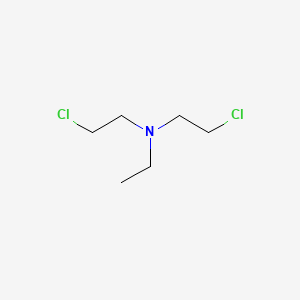

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N/c1-2-9(5-3-7)6-4-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZPGHOJMQTOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N, Array | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060220 | |

| Record name | Ethylbis(2-chloroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylbis(2-chloroethyl)amine is a dark liquid with a faint, fishy amine odor. Used as a delayed-action, military casualty agent., Colorless to pale yellow, oily liquid with a faint fishy or musty odor; [ATSDR-MMG], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

185 °F at 12 mmHg (EPA, 1998), 194 °C with decomposition | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

High enough not to interfere with military use of the agent (EPA, 1998) | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 160 mg/l @ 25 °C, Miscible with many organic solvents, Solubility in water at 25 °C: very poor | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0861 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.09 g/cc @ 25 °C, Relative density (water = 1): 1.09 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.24 mmHg at 77 °F (EPA, 1998), 0.25 [mmHg], 0.25 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.03 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless/pale yellow liquid | |

CAS No. |

538-07-8 | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen mustard (HN-1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen Mustard-1 | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-mustard-1-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylbis(2-chloroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75ZZA7WIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °F (EPA, 1998), -34 °C, Crystals, from acetone; MP: 141 °C /Hydrochloride/ | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl)ethylamine Hydrochloride: Chemical Properties, Experimental Protocols, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine hydrochloride, also known as Nor-nitrogen mustard hydrochloride, is a potent bifunctional alkylating agent. Its high reactivity, stemming from the two chloroethyl groups, enables it to form covalent bonds with nucleophilic moieties in biological macromolecules, most notably DNA. This activity makes it a critical compound in biomedical research and a precursor in the synthesis of several chemotherapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its characterization, and an examination of the cellular signaling pathways it perturbs, offering a vital resource for professionals in drug development and oncology research.

Chemical and Physical Properties

This compound hydrochloride is a white to beige crystalline powder. It is hygroscopic and should be stored accordingly. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 821-48-7 | [1] |

| Molecular Formula | C₄H₁₀Cl₃N | [1] |

| Molecular Weight | 178.49 g/mol | |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 212-214 °C | [2] |

| Water Solubility | >100 g/L | |

| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride | [1] |

| Synonyms | Nor-HN2, Nor-nitrogen mustard hydrochloride, 2,2'-Dichlorodiethylamine hydrochloride | [3] |

| Stability | Stable under normal conditions. Hygroscopic. | [4] |

| Storage Temperature | Store below +30°C |

Experimental Protocols

Synthesis of this compound hydrochloride

A common laboratory-scale synthesis involves the reaction of diethanolamine (B148213) with thionyl chloride.

Materials:

-

Diethanolamine

-

Thionyl chloride

-

1,2-Dichloroethane (anhydrous)

-

Methanol

-

Round-bottom flask with reflux condenser and dropping funnel

-

Stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 31.5 g (0.30 mol) of diethanolamine in 300 mL of anhydrous 1,2-dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride to the stirred solution. An exothermic reaction will occur, and a solid suspension may form immediately.

-

After the addition is complete, warm the mixture to approximately 50 °C, at which point the initial suspension should dissolve.

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During reflux, the crystalline hydrochloride salt product will precipitate.

-

After 3 hours, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The final product, a white crystalline solid of this compound hydrochloride, is obtained. The crude product can be purified by recrystallization from a methanol/diethyl ether mixture.

Determination of Melting Point (OECD Guideline 102)

The melting point can be determined using the capillary method with a calibrated apparatus.

Materials:

-

Melting point apparatus (e.g., Büchi M-560 or similar)

-

Capillary tubes (sealed at one end)

-

This compound hydrochloride sample, finely powdered and dried

-

Thermometer calibrated to a known standard

Procedure:

-

Introduce the powdered sample into a capillary tube to a height of about 3 mm.

-

Compact the sample by tapping the tube gently.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-20 °C/min.

-

Observe the sample. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

For a more precise determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the expected melting point is approached.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Materials:

-

This compound hydrochloride

-

Distilled or deionized water

-

Erlenmeyer flasks with stoppers

-

Constant temperature bath (e.g., at 20 ± 0.5 °C)

-

Shaker or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

A suitable analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the test substance to a flask containing a known volume of water. The excess is necessary to ensure saturation is reached.

-

Stopper the flask and place it in a constant temperature bath, agitating it for a sufficient time to reach equilibrium (preliminary tests can determine this, but 24 hours is often a good starting point).

-

After equilibration, allow the mixture to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved material.

-

Centrifuge a portion of the aqueous phase to remove any suspended particles.

-

Carefully withdraw an aliquot of the clear supernatant for analysis.

-

Determine the concentration of this compound hydrochloride in the aliquot using a validated analytical method.

-

Perform at least two independent determinations.

Stability Testing (ICH Q1A(R2) Guideline Principles)

Stability studies are crucial to determine the re-test period or shelf life.

Protocol Outline:

-

Stress Testing (Forced Degradation): Subject the substance to conditions more severe than accelerated testing. This includes exposure to high heat (e.g., 60°C), humidity (e.g., 75% RH), light (photostability testing), and hydrolysis across a range of pH values. The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Long-Term Stability Testing: Store the substance under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months.

-

Accelerated Stability Testing: Store the substance under elevated temperature and humidity conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.

-

Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

-

Analytical Methods: Use validated stability-indicating analytical methods (e.g., HPLC) to assay the active substance and quantify any degradation products. Physical properties such as appearance and melting point should also be monitored.

Biological Interactions and Signaling Pathways

The primary mechanism of action of this compound is through its ability to act as a DNA alkylating agent.[5] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on DNA, predominantly the N7 position of guanine.[5] The presence of two chloroethyl groups allows for the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[5]

The cellular response to this DNA damage is complex and involves multiple signaling pathways. The Fanconi Anemia (FA) pathway is particularly critical for the repair of ICLs.[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. filab.fr [filab.fr]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. researchgate.net [researchgate.net]

- 6. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 7. researchgate.net [researchgate.net]

- 8. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bis(2-chloroethyl)ethylamine from Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(2-chloroethyl)ethylamine, a potent alkylating agent also known as Nitrogen Mustard HN-1, from the precursor diethanolamine (B148213). This document details the underlying reaction mechanism, a comprehensive experimental protocol, and critical quantitative data, tailored for professionals in chemical research and drug development.

Introduction

This compound (HN-1) is a bifunctional alkylating agent belonging to the nitrogen mustard family.[1] Historically investigated for various applications, its primary contemporary value lies in biochemical research to study the mechanisms of DNA damage and repair.[1] Its mode of action involves the formation of a highly reactive aziridinium (B1262131) ion, which alkylates biological macromolecules, most notably the N-7 position of guanine (B1146940) in DNA, leading to interstrand cross-links.[1] This guide focuses on the prevalent and reliable laboratory-scale synthesis of its hydrochloride salt from diethanolamine.

Reaction Overview and Mechanism

The synthesis of this compound hydrochloride from diethanolamine is primarily achieved through a nucleophilic substitution reaction with thionyl chloride (SOCl₂).[1][2] In this process, the hydroxyl groups of diethanolamine are replaced by chlorine atoms. The reaction is typically conducted in a chlorinated solvent, such as 1,2-dichloroethane.[1][2]

The mechanism involves the initial reaction of the alcohol groups of diethanolamine with thionyl chloride to form intermediate chlorosulfite esters. These intermediates subsequently undergo an intramolecular nucleophilic attack by the chloride ion, leading to the formation of the final product and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][3]

Experimental Protocol

The following protocol is a representative laboratory-scale procedure for the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride.

Materials:

-

Diethanolamine

-

Thionyl chloride

-

1,2-Dichloroethane (or Chloroform)

-

Methanol

Equipment:

-

1 L three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Vacuum evaporator

Procedure:

-

In a 1 L flask equipped with a reflux condenser and a magnetic stirrer, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[2]

-

Slowly add 51.0 mL of thionyl chloride to the stirred solution. A solid suspension may form immediately upon addition.[2]

-

Warm the mixture to 50°C. The initial solid suspension is expected to dissolve upon warming.[2]

-

Heat the reaction mixture to reflux. During reflux, the solution may clarify before a new crystalline solid appears.[2]

-

Maintain the reflux with stirring for a period of 3 hours to ensure the reaction goes to completion.[1][2]

-

After the reflux period, cool the mixture and quench the reaction by carefully adding 20 mL of methanol.[2]

-

Remove the solvent under vacuum.[2]

-

The resulting white crystalline material is bis(2-chloroethyl)amine hydrochloride.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for the described synthesis. The procedure is known for its high efficiency, often yielding a quantitative amount of the hydrochloride salt.[1][2]

| Parameter | Value/Condition | Reference |

| Starting Material | Diethanolamine | [1][2] |

| Molar Amount | 0.30 mole | [2] |

| Mass | 31.5 g | [2] |

| Chlorinating Agent | Thionyl Chloride | [1][2] |

| Volume | 51.0 mL | [2] |

| Solvent | 1,2-dichloroethane | [1][2] |

| Volume | 300 mL | [2] |

| Reaction Temperature | Initially 50°C, then reflux | [1][2] |

| Reaction Time | 3 hours at reflux | [1][2] |

| Product Form | Hydrochloride salt | [1][2] |

| Reported Yield | Quantitative (53.0 g) | [2] |

Safety Considerations

This compound (HN-1) is a powerful vesicant and alkylating agent.[1] It is highly irritating to the skin, eyes, and respiratory tract.[1] Exposure can lead to severe delayed symptoms, and it is classified as a known carcinogen.[1] Furthermore, it is a Schedule 1 chemical under the Chemical Weapons Convention, and its production and use are strictly regulated.[1] All handling of this compound and its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction itself is exothermic and releases toxic gases (SO₂ and HCl), requiring careful temperature control and proper off-gas scrubbing.[1][3]

References

An In-depth Technical Guide on Bis(2-chloroethyl)ethylamine as a Bifunctional Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)ethylamine, a nitrogen mustard designated as HN-1, is a potent bifunctional alkylating agent with significant historical and ongoing relevance in cancer research and toxicology. Its powerful cytotoxic effects stem from its ability to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. This guide provides a comprehensive technical overview of the core chemical principles, mechanism of action, and biological consequences of this compound-induced DNA damage. Detailed experimental protocols for studying its effects and quantitative data on its activity are presented to support researchers and drug development professionals in oncology and related fields.

Introduction

This compound is a member of the nitrogen mustard family of compounds, which were among the first agents used in cancer chemotherapy.[1] It is a colorless to pale yellow oily liquid with a faint fishy or musty odor.[1] Historically investigated for various applications, its primary contemporary use is in research to understand the mechanisms of DNA damage and repair.[1] Its ability to induce interstrand cross-links (ICLs) in DNA makes it a valuable tool for studying the cellular pathways that respond to and repair this highly cytotoxic form of DNA damage.[1]

Mechanism of Action: Bifunctional DNA Alkylation

The biological activity of this compound is driven by its ability to act as a bifunctional alkylating agent. The process is initiated by a spontaneous intramolecular cyclization, where the nitrogen atom displaces a chloride ion from one of the chloroethyl side chains. This reaction forms a highly reactive and electrophilic aziridinium (B1262131) ion intermediate.[2][3] This strained three-membered ring is susceptible to nucleophilic attack by various biological macromolecules, with DNA being a primary target.[2]

The bifunctional nature of the molecule allows for a second, similar reaction to occur with the other chloroethyl arm. This can result in the formation of DNA monoadducts, where only one arm has reacted with DNA, or the more cytotoxic interstrand cross-links (ICLs), where both arms have reacted with bases on opposite strands of the DNA double helix.[4][5]

Formation of DNA Adducts

The primary nucleophilic target for alkylation by this compound is the N7 position of guanine (B1146940) residues in DNA.[4][5] Alkylation at the N3 position of adenine (B156593) also occurs, but to a lesser extent.[4][5] The formation of ICLs, predominantly between two guanine residues, is a critical lesion that physically prevents the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[1][2]

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

BCEA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Aziridinium [label="Aziridinium Ion\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; MonoAdduct [label="Monoadduct\n(N7-Guanine, N3-Adenine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ICL [label="Interstrand Cross-link\n(Guanine-Guanine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Cycle Arrest &\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

BCEA -> Aziridinium [label="Intramolecular\nCyclization"]; Aziridinium -> DNA [label="Nucleophilic Attack"]; DNA -> MonoAdduct [label="First Alkylation"]; MonoAdduct -> ICL [label="Second Alkylation"]; ICL -> Apoptosis;

{rank=same; BCEA; Aziridinium;} {rank=same; DNA; MonoAdduct; ICL; Apoptosis;} } dot Caption: Mechanism of this compound DNA alkylation.

Quantitative Data

Cytotoxicity

While specific IC50 values for this compound are not extensively reported in publicly available literature, data from its close structural analog, bis(2-chloroethyl)methylamine (HN2), and other nitrogen mustard derivatives provide a valuable reference for its potential potency.[6]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Bis(2-chloroethyl)methylamine (HN2) | HaCaT (Keratinocytes) | 14.45 |

| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48 |

| BFA-Nitrogen Mustard Hybrid (5a) | PC-3 (Prostate) | 9.37 |

| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402 (Hepatocellular Carcinoma) | 0.2 |

| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402/5-FU (Drug-Resistant) | 0.84 |

| Evodiamine-Nitrogen Mustard Hybrid (9c) | HL-60 (Leukemia) | 0.50 |

| Evodiamine-Nitrogen Mustard Hybrid (9c) | THP-1 (Leukemia) | 4.05 |

| Evodiamine-Nitrogen Mustard Hybrid (9c) | HepG2 (Hepatocellular Carcinoma) | 17.04 |

| Melamine-Nitrogen Mustard Derivative (19f) | MCF-7 (Breast Cancer) | 1.89 |

Table 1: Comparative Cytotoxicity of Nitrogen Mustard Analogs.[6]

Toxicology

This compound is a highly toxic compound. The following table summarizes available acute toxicity data.

| Test | Route of Exposure | Species | Dose/Duration |

| LD50 | Dermal | Rabbit | 15 mg/kg |

| LD50 | Subcutaneous | Mouse | 1100 µg/kg |

| LD50 | Intraperitoneal | Mouse | 1030 µg/kg |

| LD50 | Intravenous | Rat | 500 µg/kg |

Table 2: Acute Toxicity Data for this compound.[7]

DNA Adduct Formation and Repair Kinetics

Studies on nitrogen mustards have provided insights into the kinetics of DNA adduct formation and repair.

| Adduct Type | Peak Formation Time | Half-life of Repair (in human lymphocytes) |

| Monoadducts | ~2 hours | 14.5 - 18.8 hours |

| Interstrand Cross-links | ~8 hours | 12.4 - 14.1 hours |

Table 3: Kinetics of DNA Adduct Formation and Repair for a Nitrogen Mustard Analog (Melphalan).[8]

A study using this compound in mice showed that the monoalkylated N7-guanine adduct reached a maximum level within 6 hours in the liver, lung, and spleen, and then declined rapidly.[7][9] The guanine-guanine interstrand cross-link was more persistent, with a half-life over three times longer than the monoadduct.[7][9]

Cellular Response to DNA Damage

The formation of DNA adducts, particularly ICLs, by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[10] This response aims to arrest the cell cycle to allow for DNA repair, or to induce apoptosis if the damage is too extensive. Several key DNA repair pathways are involved in processing ICLs.

dot digraph "DNA_Damage_Response_Overview" { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

BCEA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ICL [label="DNA Interstrand Cross-link", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR [label="DNA Damage Response (DDR)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNARepair [label="DNA Repair Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BCEA -> ICL; ICL -> DDR; DDR -> CellCycleArrest; DDR -> Apoptosis; CellCycleArrest -> DNARepair; } dot Caption: Overview of the cellular response to DNA damage.

Fanconi Anemia (FA) Pathway

The Fanconi Anemia (FA) pathway is a crucial player in the repair of ICLs.[1] It is a complex pathway involving at least 23 proteins.[11] A key event in the activation of the FA pathway is the monoubiquitination of the FANCI-FANCD2 complex, which is orchestrated by the FA core complex.[1][11] This ubiquitinated complex then coordinates the recruitment of downstream nucleases and other repair factors to the site of the ICL.[12]

dot digraph "Fanconi_Anemia_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

ICL [label="ICL Recognition\n(FANCM complex)", fillcolor="#FBBC05", fontcolor="#202124"]; FACore [label="FA Core Complex\n(E3 Ligase)", fillcolor="#F1F3F4", fontcolor="#202124"]; ID2 [label="FANCI-FANCD2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; ID2_Ub [label="Monoubiquitinated\nFANCI-FANCD2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleases [label="Nuclease Recruitment\n(e.g., XPF-ERCC1, SLX4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair [label="Downstream Repair\n(HR, TLS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

ICL -> FACore [label="Recruitment"]; FACore -> ID2 [label="Monoubiquitination"]; ID2 -> ID2_Ub; ID2_Ub -> Nucleases [label="Coordination"]; Nucleases -> Repair; } dot Caption: Key steps in the Fanconi Anemia pathway for ICL repair.

Homologous Recombination (HR)

Homologous recombination is a high-fidelity DNA repair pathway that is essential for the repair of double-strand breaks (DSBs) that can arise as intermediates during ICL repair.[13][14] Following the initial processing of the ICL, the resulting DSB is repaired using a homologous DNA sequence as a template, ensuring accurate restoration of the genetic information.[13] Key proteins in this pathway include RAD51, BRCA1, and BRCA2.[1]

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is a versatile pathway that removes a wide range of bulky DNA lesions that distort the DNA helix.[15] While HR is critical for the DSB intermediate, NER components, such as the XPF-ERCC1 endonuclease, are involved in the initial "unhooking" of the ICL by making incisions on one strand of the DNA flanking the cross-link.[16]

Experimental Protocols

DNA Alkylation Assay (Modified Alkaline Comet Assay for ICLs)

The alkaline comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure ICLs.[4][17][18][19]

Principle: ICLs prevent the complete denaturation and migration of DNA in an electric field. By inducing a known number of single-strand breaks (e.g., with ionizing radiation), the retention of DNA in the comet head is proportional to the number of ICLs.[4][18]

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Irradiation: After treatment, irradiate the cells on ice with a defined dose of X-rays (e.g., 5-10 Gy) to induce single-strand breaks.

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove cellular proteins and membranes, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the comet tail relative to the head using appropriate software. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.

dot digraph "Alkaline_Comet_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Cell Treatment &\nIrradiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Embedding [label="Cell Embedding\nin Agarose", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophoresis [label="Alkaline Electrophoresis", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="DNA Staining", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Fluorescence Microscopy\n& Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Embedding -> Lysis -> Electrophoresis -> Staining -> Analysis; } dot Caption: Workflow for the modified alkaline comet assay.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21][22][23][24]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[24]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

In Vivo Tumorigenicity Assay (Xenograft Model)

This assay evaluates the in vivo efficacy of an anti-cancer agent on tumor growth in an animal model.[10][25][26][27]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.[25]

Protocol:

-

Cell Preparation: Culture the desired human cancer cell line and harvest the cells. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a specific concentration (e.g., 1-10 x 10^6 cells per injection).

-

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal or intravenous).

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and molecular analysis).

Conclusion

This compound remains a fundamentally important tool for research into DNA damage and repair. Its ability to induce a high proportion of interstrand cross-links provides a robust model for dissecting the complex cellular pathways that maintain genomic integrity. A thorough understanding of its mechanism of action, the quantitative aspects of its cytotoxicity, and the cellular responses it elicits is crucial for researchers in oncology, toxicology, and drug development. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the biological effects of this potent bifunctional alkylating agent and for the development of novel therapeutic strategies that target DNA repair pathways.

References

- 1. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 2. Components of a Fanconi-Like Pathway Control Pso2-Independent DNA Interstrand Crosslink Repair in Yeast | PLOS Genetics [journals.plos.org]

- 3. This compound [chemeurope.com]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleotide excision repair efficiencies of bulky carcinogen-DNA adducts are governed by a balance between stabilizing and destabilizing interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [rex.libraries.wsu.edu]

- 15. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 16. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 27. benchchem.com [benchchem.com]

Formation of the Aziridinium Ion from Bis(2-chloroethyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(2-chloroethyl)ethylamine, also known as Nitrogen Mustard HN-1, is a bifunctional alkylating agent with a long history in both chemical warfare and medicine. Its biological activity is intrinsically linked to its ability to form a highly electrophilic aziridinium (B1262131) ion intermediate in situ. This strained, three-membered ring readily reacts with nucleophiles, most notably the N7 position of guanine (B1146940) in DNA, leading to the formation of covalent adducts. The bifunctionality of the parent molecule allows for a subsequent, similar reaction, resulting in DNA interstrand cross-links. These cross-links are potent cytotoxic lesions that disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Understanding the dynamics of aziridinium ion formation is therefore paramount for the rational design of novel chemotherapeutics and for developing strategies to mitigate the toxic effects of nitrogen mustards.

The Reaction Mechanism: Intramolecular Cyclization

The formation of the aziridinium ion from this compound is a classic example of an intramolecular nucleophilic substitution reaction (SNi). The lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, attacking one of the β-carbon atoms and displacing a chloride ion as the leaving group.

The reaction proceeds as follows:

-

Nucleophilic Attack: The nitrogen atom of the deprotonated amine attacks one of the electrophilic β-carbons of the chloroethyl groups.

-

Chloride Ion Displacement: The chloride ion is expelled, leading to the formation of a positively charged, three-membered aziridinium ring.

This process is significantly influenced by the electronic and steric environment of the molecule.

Factors Influencing Aziridinium Ion Formation

The rate and extent of aziridinium ion formation are critically dependent on several factors, which are summarized in the table below.

| Factor | Effect on Aziridinium Ion Formation | Rationale |

| pH | Crucial determinant. The reaction is significantly faster at neutral to alkaline pH. | The free amine (unprotonated nitrogen) is required for nucleophilic attack. Under acidic conditions (pH < 4), the nitrogen is protonated to form an ammonium (B1175870) salt, which is not nucleophilic and thus inhibits cyclization.[2][3] At pH 8, the conversion to the aziridinium ion is essentially quantitative.[2][3] |

| Temperature | Rate increases with temperature. | As with most chemical reactions, increased thermal energy provides the necessary activation energy for the cyclization to occur. However, higher temperatures can also promote side reactions and degradation. |

| Solvent | Polar protic solvents can facilitate the reaction. | Solvents capable of solvating the departing chloride ion can stabilize the transition state and facilitate the reaction. However, protic solvents like water can also act as competing nucleophiles, leading to hydrolysis of the parent compound or the aziridinium ion. Anhydrous aprotic solvents are often used in synthesis to minimize hydrolysis. |

| Substituents on Nitrogen | Electron-donating groups can increase the rate. | Substituents that increase the nucleophilicity of the nitrogen atom can accelerate the rate of intramolecular attack. |

Quantitative Data

Spectroscopic characterization of the aziridinium ion is also challenging due to its high reactivity. While NMR spectroscopy has been used to detect its formation, detailed and unambiguously assigned 1H and 13C NMR data for the N-ethyl-N-(2-chloroethyl)aziridinium ion are not available in tabulated form in the reviewed literature.

Experimental Protocols

A detailed, validated experimental protocol for the controlled generation and subsequent trapping of the aziridinium ion from this compound is not available in the public domain literature. However, a standard procedure for the synthesis of the stable precursor, bis(2-chloroethyl)amine (B1207034) hydrochloride, is well-documented.

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol is based on the reaction of diethanolamine (B148213) with thionyl chloride.

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Dichloroethane (anhydrous)

-

Methanol (anhydrous)

-

Round-bottom flask (1 L) with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 31.5 g (0.30 mol) of diethanolamine and 300 mL of anhydrous dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.

-

Warm the mixture to 50°C with stirring. The solid should dissolve.

-

Reflux the reaction mixture with stirring for 3 hours. During the reflux, a crystalline solid will reappear.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 20 mL of anhydrous methanol.

-

Remove the solvents under reduced pressure using a rotary evaporator with a water bath at low temperature.

-

The resulting white crystalline material is bis(2-chloroethyl)amine hydrochloride. A quantitative yield is expected.

Safety Precautions: This synthesis involves highly corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Biological Significance and Drug Development

The formation of the aziridinium ion is the pivotal activation step for the therapeutic effect of nitrogen mustard-based anticancer drugs. The high reactivity of this intermediate, while essential for its cytotoxic action against cancer cells, also contributes to its systemic toxicity and the development of drug resistance.

Key areas of research in drug development include:

-

Prodrug Strategies: Designing molecules that are inactive until they reach the tumor microenvironment, where they are converted to the active nitrogen mustard, thereby minimizing systemic toxicity.

-

Modulation of Reactivity: Modifying the chemical structure of the nitrogen mustard to alter the rate of aziridinium ion formation, aiming for a therapeutic window where the drug is sufficiently reactive to kill cancer cells but less damaging to healthy tissues.

-

Targeted Delivery: Conjugating nitrogen mustards to antibodies or other ligands that specifically bind to receptors overexpressed on cancer cells, thereby concentrating the alkylating agent at the tumor site.

Conclusion

The formation of the aziridinium ion from this compound is a chemically fascinating and biologically crucial process. While a complete quantitative picture of its kinetics under all conditions remains to be fully elucidated in publicly available literature, the fundamental principles governing this reaction are well understood. A thorough grasp of the mechanism and the factors influencing the stability of the parent compound and the reactivity of the aziridinium ion is essential for researchers in the fields of medicinal chemistry, pharmacology, and toxicology. Future work to precisely quantify the reaction kinetics and to develop detailed protocols for the controlled generation and trapping of this important intermediate will undoubtedly contribute to the development of safer and more effective alkylating agent-based therapies.

References

An In-depth Technical Guide to DNA Adducts Formed by Bis(2-chloroethyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA adducts formed by the bifunctional alkylating agent Bis(2-chloroethyl)ethylamine, also known as HN-1 or nitrogen mustard (NM). This document details the mechanism of action, the types of adducts formed, their quantitative analysis, and the cellular responses to this form of DNA damage.

Executive Summary

This compound is a potent genotoxic agent that exerts its cytotoxic effects primarily through the covalent modification of DNA. Its bifunctional nature allows for the formation of both monoadducts and highly cytotoxic interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. Understanding the precise nature of these DNA adducts, their stability, and the cellular pathways that respond to and repair this damage is critical for the fields of toxicology, oncology, and the development of chemotherapeutic agents. This guide summarizes the current knowledge on this compound-induced DNA adducts, providing quantitative data, detailed experimental protocols for their detection, and visualizations of the key mechanistic and signaling pathways.

Mechanism of DNA Adduct Formation

The genotoxicity of this compound is driven by its ability to form a highly reactive aziridinium (B1262131) ion intermediate through an intramolecular cyclization, where the amine nitrogen displaces one of the chloride leaving groups. This strained three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.[1]

The primary target for alkylation is the N7 position of guanine (B1146940), which is the most nucleophilic site in DNA.[1] To a lesser extent, alkylation also occurs at the N3 position of adenine. After the formation of a monoadduct, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive species can then alkylate a second DNA base, leading to the formation of cross-links. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands).[1] Interstrand cross-links are considered the most cytotoxic lesions induced by nitrogen mustards.

A secondary reaction that can occur following the formation of a cationic N7-guanine adduct is the opening of the imidazole (B134444) ring to form a more stable N⁵-substituted formamidopyrimidine (Fapy) adduct.[2][3] These Fapy adducts are also subject to cross-linking.

Types of DNA Adducts

This compound forms a variety of DNA adducts, with the majority being modifications of guanine bases. The primary adducts identified and quantified are:

-

N7-(2-[ethyl]aminoethyl)guanine (NM-G): A monoadduct where one arm of the nitrogen mustard is attached to the N7 position of a single guanine base.

-

1,3-bis(N7-guaninyl)propane analog (G-NM-G): An interstrand cross-link connecting the N7 positions of two guanine bases.

-

N7-(2-[ethyl]aminoethyl)-formamidopyrimidine (NM-FapyG): A monoadduct resulting from the imidazole ring-opening of the NM-G adduct.

-

FapyG-NM-G: An interstrand cross-link where one of the participating guanines has undergone ring-opening to a Fapy residue.

-

FapyG-NM-FapyG: An interstrand cross-link where both participating guanines have undergone ring-opening.

Quantitative Analysis of DNA Adducts

The relative abundance of the different adducts is crucial for understanding the biological consequences of exposure to this compound. The following tables summarize the quantitative data from studies on calf thymus DNA and a human mammary cancer cell line.

Adduct Distribution

A robust ultraperformance liquid chromatography-ion trap multistage scanning mass spectrometric (UPLC/MS³) method was used to quantify five guanine adducts in calf thymus DNA and the MDA-MB-231 human breast cancer cell line following treatment with this compound.[2][3]

Table 1: Abundance of Guanine Adducts in Calf Thymus DNA Treated with 1 µM this compound [2][3]

| Adduct Type | Abundance (adducts per 10⁷ bases) |

| G-NM-G | Principal Adduct |

| NM-G | Secondary Adduct |

| FapyG-NM-G | Detected |

| NM-FapyG | ~20% of NM-G |

| FapyG-NM-FapyG | Below Limit of Detection |

Table 2: Abundance of Guanine Adducts in MDA-MB-231 Mammary Tumor Cells Treated with 100 µM this compound for 24h [2][3][4][5]

| Adduct Type | Abundance (adducts per 10⁷ bases) |

| NM-G | 970 |

| G-NM-G | 240 |

| NM-FapyG | 180 |

| FapyG-NM-G | 6.0 |

Adduct Stability and Repair

The persistence of DNA adducts is a key factor in their mutagenic and cytotoxic potential. The half-lives of adducts formed by nitrogen mustards have been measured in human peripheral lymphocytes.

Table 3: Half-life of Nitrogen Mustard-Induced DNA Adducts in Human Lymphocytes [6]

| Adduct Type | Gene | Half-life (hours) |

| Monoadducts | p53 | 14.5 ± 0.3 |

| N-ras | 18.8 ± 1.5 | |

| Interstrand Cross-links | p53 | 12.4 ± 0.8 |

| N-ras | 14.1 ± 2.2 |

Cellular Response to DNA Damage

The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA lesions, arrest the cell cycle to allow time for repair, and activate the appropriate DNA repair pathways.

Interstrand cross-links are particularly challenging lesions for the cell to repair and are recognized by proteins of the Fanconi anemia (FA) pathway, especially during S-phase when the replication fork stalls at the lesion.[7] This recognition leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade. For double-strand breaks (DSBs) that can arise during the repair of ICLs, the ATM (Ataxia Telangiectasia Mutated) pathway is activated.[8][9]

Both ATM and ATR are protein kinases that phosphorylate a host of downstream targets to orchestrate the DDR. Key downstream events include:

-

Cell Cycle Arrest: Activation of checkpoint kinases Chk1 and Chk2, which in turn inhibit cyclin-dependent kinases (CDKs) to halt cell cycle progression.

-

DNA Repair: Recruitment of DNA repair proteins to the site of damage. The primary pathways for repairing nitrogen mustard-induced damage are:

-

Nucleotide Excision Repair (NER): Involved in the "unhooking" of the ICL from one strand.

-

Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template to repair the resulting double-strand break.

-

Non-Homologous End Joining (NHEJ): A more error-prone pathway that directly ligates broken DNA ends.

-

Base Excision Repair (BER): Primarily involved in the repair of monoadducts.

-

If the DNA damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death).

Experimental Protocols

The detection and quantification of DNA adducts formed by this compound require sensitive analytical techniques. The two most common methods are ³²P-Postlabeling and Liquid Chromatography-Mass Spectrometry (LC-MS).

DNA Extraction and Hydrolysis

A prerequisite for both methods is the isolation of high-purity DNA from cells or tissues, followed by the release of the adducted bases or nucleosides.

Protocol for DNA Extraction: Standard protocols involving cell lysis (e.g., with SDS and proteinase K), organic extraction (phenol:chloroform:isoamyl alcohol), and ethanol (B145695) precipitation are commonly used to isolate DNA. Alternatively, commercial kits (e.g., Qiagen DNeasy Blood & Tissue kit) provide a more streamlined approach.[2]

Protocol for Adduct Release (Hydrolysis): A two-stage neutral thermal hydrolysis is often employed to release the various guanine adducts while minimizing artifactual formation of ring-opened Fapy adducts.[2][3]

-

Stage 1 (Cationic Adduct Release): Incubate the DNA sample at 37°C for 72 hours. This releases the thermally labile N7-guanine monoadducts and cross-links.

-

Stage 2 (Fapy Adduct Release): Following the first stage, incubate the remaining DNA at 95°C for 4 hours to release the more stable Fapy adducts.

³²P-Postlabeling Assay

This is an ultra-sensitive method capable of detecting as low as 1 adduct in 10⁹-10¹⁰ normal nucleotides.[10]

Detailed Methodology:

-

Enzymatic Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[10]

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.[10]

-

5'-Radiolabeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.[10]

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[10][11]

-

Detection and Quantification: Detect the separated adducts by autoradiography and quantify the radioactivity using liquid scintillation counting or phosphorimaging.

References

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of nitrogen mustard formamidopyrimidine adduct formation of this compound with calf thymus DNA and a human mammary cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. aacrjournals.org [aacrjournals.org]

- 7. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Response to Bis(2-chloroethyl)ethylamine-Induced DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)ethylamine, a potent bifunctional alkylating agent belonging to the nitrogen mustard family, induces significant cellular toxicity primarily through the formation of DNA adducts and interstrand cross-links (ICLs).[1][2] This activity disrupts fundamental cellular processes such as DNA replication and transcription, triggering a complex and multifaceted cellular response.[1] This technical guide provides an in-depth overview of the core cellular mechanisms activated upon DNA damage by this compound, with a focus on the DNA Damage Response (DDR) pathways, cell cycle regulation, and apoptosis. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.

Introduction to this compound-Induced DNA Damage

This compound, and its close structural analogs like mechlorethamine (B1211372) (HN2), are highly reactive electrophilic compounds.[3] Their cytotoxicity is primarily attributed to their ability to alkylate DNA, forming both monofunctional adducts and highly toxic bifunctional adducts, such as interstrand cross-links (ICLs).[1] These ICLs covalently link the two strands of the DNA double helix, posing a formidable challenge to the cellular machinery and, if unrepaired, can lead to mutations, chromosomal aberrations, and cell death.[1] The N7 position of guanine (B1146940) is a primary target for alkylation by nitrogen mustards.[1]

Quantitative Analysis of Cellular Responses

The cellular response to this compound is dose- and time-dependent. The following tables summarize key quantitative data on cytotoxicity and apoptosis.

Table 1: Cytotoxicity of a this compound Analog in Human Keratinocytes

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (hours) |

| Bis(2-chloroethyl)methylamine (HN2) | HaCaT | MTT | 14.45 | 24 |

Data adapted from a study on a close structural analog, Bis(2-chloroethyl)methylamine (HN2).

Table 2: Induction of Apoptosis by Nitrogen Mustard in Murine Skin

| Treatment Group | Time Post-Exposure (hours) | % TUNEL Positive Cells (Mean ± SEM) |

| Control | 24 | ~1% |